![molecular formula C18H22N4O3 B2569892 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide CAS No. 1396811-52-1](/img/structure/B2569892.png)
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activities
Anticonvulsant Activity : Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, related to 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide, have been synthesized and evaluated for anticonvulsant activities. These compounds displayed broad spectra of activity in preclinical seizure models and demonstrated better safety profiles than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid have been synthesized for topical drug delivery as potential prodrugs of naproxen. These compounds, related to the chemical structure of interest, showed improved skin permeation, indicating potential for enhanced topical drug delivery (Rautio et al., 2000).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnagenone and khellinone, which include structures similar to 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide, have been synthesized. These compounds demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).
Molecular Imaging and Disease Research
- Parkinson's Disease Imaging : A study on the synthesis of [11C]HG-10-102-01, a molecule structurally related to 3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide, for imaging of LRRK2 enzyme in Parkinson's disease has been conducted. This highlights its potential application in neuroimaging and Parkinson's disease research (Wang et al., 2017).
Mechanism of Action
The compound has shown to dramatically reduce iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response . Molecular docking studies suggest that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-5-2-14(3-6-15)4-7-18(23)21-16-12-17(20-13-19-16)22-8-10-25-11-9-22/h2-3,5-6,12-13H,4,7-11H2,1H3,(H,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIAHVAGUQNLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(6-morpholinopyrimidin-4-yl)propanamide |
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